
5-Chloro-2,3,4-trifluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 125°C. This reaction can be enhanced by the addition of a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
化学反応の分析
Types of Reactions
5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .
科学的研究の応用
5-Chloro-2,3,4-trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the production of specialty chemicals, including herbicides and insecticides.
作用機序
The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .
類似化合物との比較
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.
3-Chloro-2,4,5,6-tetrafluoropyridine: A tetrafluorinated pyridine with distinct chemical properties due to the presence of an additional fluorine atom.
Uniqueness
5-Chloro-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring makes it a versatile compound for various chemical transformations and applications .
特性
分子式 |
C5HClF3N |
|---|---|
分子量 |
167.51 g/mol |
IUPAC名 |
5-chloro-2,3,4-trifluoropyridine |
InChI |
InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChIキー |
JSFBYKBWRWVALS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


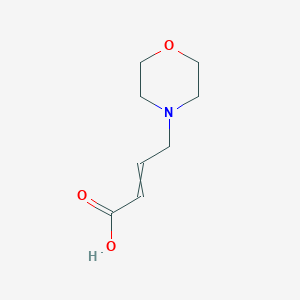
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)
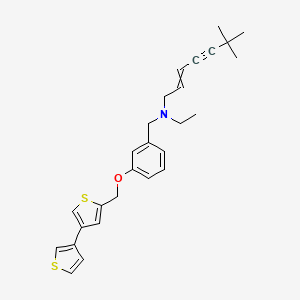
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)
![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
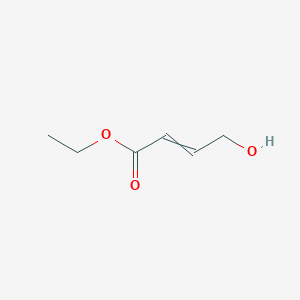
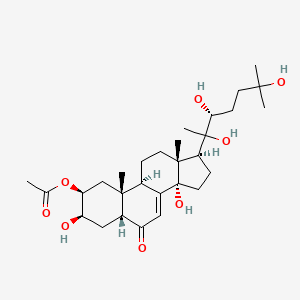
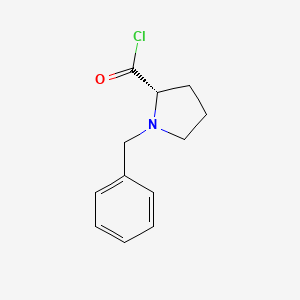
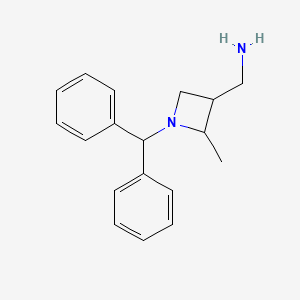
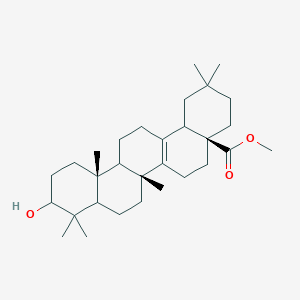
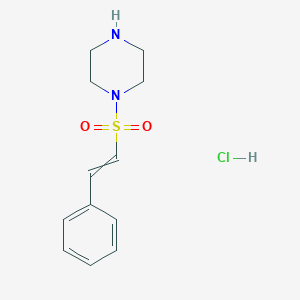
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)
